molecular formula C10H18N2O2 B13569740 Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate

Cat. No.: B13569740
M. Wt: 198.26 g/mol
InChI Key: KJFAGQLXCPDNGC-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which includes an azetidine ring fused with a piperidine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate is unique due to its combination of an azetidine ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 1-(azetidin-3-yl)piperidine-4-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)8-2-4-12(5-3-8)9-6-11-7-9/h8-9,11H,2-7H2,1H3

InChI Key

KJFAGQLXCPDNGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2CNC2

Origin of Product

United States

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